(4S,4'S)-4,4'-Di-sec-butyl-4,4',5,5'-tetrahydro-2,2'-bioxazole
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Overview
Description
(4S,4’S)-4,4’-Di-sec-butyl-4,4’,5,5’-tetrahydro-2,2’-bioxazole is a chiral compound with a unique structure that features two oxazole rings connected by a tetrahydro bridge
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4S,4’S)-4,4’-Di-sec-butyl-4,4’,5,5’-tetrahydro-2,2’-bioxazole typically involves the reaction of sec-butylamine with a suitable oxazole precursor under controlled conditions. The reaction is carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the formation of the tetrahydro bridge. The reaction conditions, including temperature and solvent, are optimized to achieve high yield and purity of the desired product .
Industrial Production Methods
In an industrial setting, the production of (4S,4’S)-4,4’-Di-sec-butyl-4,4’,5,5’-tetrahydro-2,2’-bioxazole involves large-scale synthesis using automated reactors. The process is designed to ensure consistent quality and high throughput. Key steps include the preparation of the oxazole precursor, the reaction with sec-butylamine, and the purification of the final product through crystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
(4S,4’S)-4,4’-Di-sec-butyl-4,4’,5,5’-tetrahydro-2,2’-bioxazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form oxazole derivatives with different functional groups.
Reduction: Reduction reactions can convert the oxazole rings to more saturated structures.
Substitution: The compound can undergo substitution reactions where the sec-butyl groups are replaced with other alkyl or aryl groups
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various alkylating agents for substitution reactions. The reactions are typically carried out under controlled temperatures and in inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxazole derivatives with hydroxyl or carbonyl groups, while substitution reactions can produce a wide range of alkylated or arylated oxazole compounds .
Scientific Research Applications
(4S,4’S)-4,4’-Di-sec-butyl-4,4’,5,5’-tetrahydro-2,2’-bioxazole has several scientific research applications:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a pharmaceutical intermediate in the development of new drugs.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties
Mechanism of Action
The mechanism of action of (4S,4’S)-4,4’-Di-sec-butyl-4,4’,5,5’-tetrahydro-2,2’-bioxazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, resulting in antimicrobial effects .
Comparison with Similar Compounds
Similar Compounds
- (4R,4’R)-4,4’-Di-sec-butyl-4,4’,5,5’-tetrahydro-2,2’-bioxazole
- (4S,4’S)-4,4’-Diisobutyl-4,4’,5,5’-tetrahydro-2,2’-bioxazole
- (4R,4’R)-4,4’-Diisobutyl-4,4’,5,5’-tetrahydro-2,2’-bioxazole .
Uniqueness
(4S,4’S)-4,4’-Di-sec-butyl-4,4’,5,5’-tetrahydro-2,2’-bioxazole is unique due to its specific chiral configuration and the presence of sec-butyl groups. These structural features contribute to its distinct chemical reactivity and potential biological activity compared to similar compounds .
Properties
IUPAC Name |
(4S)-4-butan-2-yl-2-[(4S)-4-butan-2-yl-4,5-dihydro-1,3-oxazol-2-yl]-4,5-dihydro-1,3-oxazole |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H24N2O2/c1-5-9(3)11-7-17-13(15-11)14-16-12(8-18-14)10(4)6-2/h9-12H,5-8H2,1-4H3/t9?,10?,11-,12-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RRKVGDPHNBRCMZ-KIDURHIOSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1COC(=N1)C2=NC(CO2)C(C)CC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(C)[C@H]1COC(=N1)C2=N[C@H](CO2)C(C)CC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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